molecular formula C9H14N2O2 B13829518 tert-butyl N-(2-cyanoprop-2-enyl)carbamate

tert-butyl N-(2-cyanoprop-2-enyl)carbamate

Cat. No.: B13829518
M. Wt: 182.22 g/mol
InChI Key: UZPYKRKKYFCMQI-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-cyanoprop-2-enyl)carbamate: is an organic compound with the molecular formula C9H14N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyanoprop-2-enyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the palladium-catalyzed cross-coupling reaction with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-cyanoprop-2-enyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-cyanoprop-2-enyl)carbamate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in drug development as a precursor for active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyanoprop-2-enyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through its ability to form covalent bonds with active sites on proteins or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

  • tert-Butyl N-(2-cyanoethyl)carbamate
  • tert-Butyl carbamate
  • N-Boc-2-aminoacetaldehyde

Comparison: tert-Butyl N-(2-cyanoprop-2-enyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and applications. Compared to tert-butyl N-(2-cyanoethyl)carbamate, it has an additional double bond, which can influence its chemical behavior and interactions. tert-Butyl carbamate, on the other hand, lacks the cyano group, making it less reactive in certain contexts. N-Boc-2-aminoacetaldehyde is another related compound used in similar synthetic applications but differs in its functional groups and reactivity .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl N-(2-cyanoprop-2-enyl)carbamate

InChI

InChI=1S/C9H14N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h1,6H2,2-4H3,(H,11,12)

InChI Key

UZPYKRKKYFCMQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=C)C#N

Origin of Product

United States

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